N1-Losartanyl-losartan is a compound derived from losartan, an angiotensin II receptor blocker used primarily for treating hypertension and diabetic nephropathy. This compound represents a modification of the losartan structure, potentially enhancing its pharmacological properties or bioavailability. Understanding N1-Losartanyl-losartan involves exploring its source, classification, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications in scientific research.
Losartan was first introduced as a pharmaceutical agent in the 1990s and is marketed under various brand names. The development of N1-Losartanyl-losartan stems from ongoing research to improve the efficacy and safety profile of existing angiotensin receptor blockers. This compound may be synthesized through various chemical modifications of losartan.
N1-Losartanyl-losartan falls under the category of angiotensin II receptor antagonists. It is classified as a derivative of losartan, which itself is part of the broader class of antihypertensive medications. This classification is significant as it indicates the compound's potential therapeutic applications in managing cardiovascular diseases.
The synthesis of N1-Losartanyl-losartan typically involves several organic chemistry techniques aimed at modifying the losartan molecule to enhance its pharmacological properties. Common methods include:
Synthesis often employs techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. The reaction conditions (temperature, solvent choice, and reaction time) are optimized to maximize yield while minimizing by-products. Detailed reaction pathways can be elucidated through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry.
The molecular structure of N1-Losartanyl-losartan can be derived from losartan's base structure by analyzing its chemical formula and spatial configuration. The compound retains the core imidazole ring characteristic of losartan while incorporating modifications at the nitrogen atom (N1).
The molecular formula for losartan is C22H23ClN6O, with a molar mass of approximately 446.9 g/mol. For N1-Losartanyl-losartan, specific modifications will alter these values slightly depending on the substituents added during synthesis.
N1-Losartanyl-losartan can undergo various chemical reactions typical for organic compounds:
Reactions are often monitored using chromatographic techniques to determine completion and yield. Kinetic studies may also be performed to understand how changes in conditions affect reaction rates.
N1-Losartanyl-losartan functions primarily as an antagonist at the angiotensin II type 1 receptor (AT1R). By binding to this receptor, it inhibits the actions of angiotensin II, which include vasoconstriction and aldosterone secretion.
The binding affinity of N1-Losartanyl-losartan to AT1R may be quantitatively assessed using radiolabeled ligand binding assays or competitive inhibition studies against known antagonists like losartan itself.
Relevant data on these properties can be obtained from experimental studies or literature reviews focusing on similar compounds.
N1-Losartanyl-losartan has potential applications in several fields:
N1-Losartanyl-losartan is a dimeric impurity formed during the synthesis or storage of the antihypertensive drug losartan. Its structure comprises two losartan molecules linked via a covalent bond between the N1 nitrogen of one tetrazole ring and the hydroxymethyl-bearing imidazole carbon of another losartan unit [5] [6] [8]. This connection creates an extended conjugated system, evidenced by the compound’s characteristic white to light yellow color [2] [6]. The molecular architecture is confirmed through advanced spectroscopic techniques, with the IUPAC name designated as [2-butyl-3-[[4-[2-[1-[[2-butyl-5-chloro-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-chloroimidazol-4-yl]methanol [6] [8].
Key structural differentiators from losartan include:
Table 1: Molecular Descriptors of N1-Losartanyl-losartan
Parameter | Value | Source |
---|---|---|
CAS Number (free acid) | 230971-71-8 | [2] [3] [5] |
CAS Number (K⁺ salt) | 212316-86-4 | [7] |
SMILES | CCCCC₁NC(Cl)=C(CN₂C(C₃=CC=CC=C₃C₄=CC=C(C=C₄)CN₅C(CCCC)=NC(Cl)=C₅CO)=NN=2)C=1C₆=CC=CC=C₆C₇=NNN[NH]₇ | [6] [8] |
InChI Key | JDOZHSDYJLYMLM-UHFFFAOYSA-N | [5] |
The compound has a molecular formula of C₄₄H₄₄Cl₂N₁₂O and molecular weight of 827.81 g/mol [2] [3] [5]. Its potassium salt form (C₄₄H₄₃Cl₂KN₁₂O) exhibits a higher molecular weight of 865.91 g/mol due to potassium ion association [7].
Stability Profile:
Stability studies of losartan formulations indicate that moisture-protective packaging (OPA/Al/PVC/Al blisters) effectively minimizes formation of this dimeric impurity during shelf storage [4]. The compound's stability in solid state exceeds that in solution phase, where nucleophilic susceptibility may promote degradation.
Table 2: Physicochemical Characterization Data
Property | Specification | Analytical Method |
---|---|---|
Appearance | White to light yellow solid | Visual inspection |
Purity | >95% | HPLC [6] |
Solubility (chloroform) | Slight | Ph. Eur. 2.9.1 |
Solubility (methanol) | Slight | Ph. Eur. 2.9.1 |
Storage stability | 2-8°C (under inert atmosphere) | ICH Q1A(R2) [5] [6] |
N1-Losartanyl-losartan contains multiple chiral centers inherited from its constituent losartan monomers. Each losartan unit possesses two stereogenic elements:
Despite this inherent chirality, the dimer exhibits meso-form characteristics due to:
X-ray crystallographic analysis remains unavailable in public domains, though molecular modeling suggests a folded conformation where the biphenyl moieties adopt perpendicular orientations to minimize steric clash between the tetrazole rings [6]. This spatial arrangement potentially enhances π-π stacking interactions in solid state, consistent with its observed crystalline morphology.
The compound's stereochemical complexity presents analytical challenges for isomeric differentiation. Current pharmacopeial methods (USP/EP) employ achiral reversed-phase chromatography for impurity quantification rather than enantiomeric resolution [6] [8].
Table 3: Compound Nomenclature Across Pharmacopeias
Pharmacopeia | Designation | Reference Standard Code |
---|---|---|
European Pharmacopoeia | Losartan EP Impurity L | TRC-L470600 [6] [8] |
United States Pharmacopeia | Losartan USP-D | sc-219169 [3] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0